molecular formula C8H11NO2 B6150930 3-(1-cyanocyclobutyl)propanoic acid CAS No. 1936563-97-1

3-(1-cyanocyclobutyl)propanoic acid

Cat. No.: B6150930
CAS No.: 1936563-97-1
M. Wt: 153.2
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Description

3-(1-cyanocyclobutyl)propanoic acid (CAS 5910-06-5) is an organic building block characterized by a cyclobutane ring substituted with a cyano group (-CN) and a propanoic acid side chain. Its molecular formula is C₇H₉NO₂, with a molecular weight of 155.15 g/mol . The compound is notable for its high purity (>95% AUC) and is utilized in pharmaceutical and materials science research, particularly in the synthesis of sulfonamide inhibitors and functionalized copolymers . The strained cyclobutane ring contributes to unique electronic and steric properties, while the cyano group enhances electrophilicity, making it a versatile intermediate in medicinal chemistry .

Properties

CAS No.

1936563-97-1

Molecular Formula

C8H11NO2

Molecular Weight

153.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-cyanocyclobutyl)propanoic acid typically involves the following steps:

    Formation of the cyclobutane ring: This can be achieved through a involving suitable precursors.

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using reagents like sodium cyanide.

    Formation of the propanoic acid moiety: This can be achieved through a series of reactions starting from a suitable precursor like ethylene cyanohydrin, followed by hydrolysis and oxidation steps.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-cyanocyclobutyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium cyanide or other nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-cyanocyclobutyl)propanoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-cyanocyclobutyl)propanoic acid involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The propanoic acid moiety can participate in hydrogen bonding and other interactions with biological molecules, affecting the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 3-(1-cyanocyclobutyl)propanoic acid and analogous compounds:

Compound Name Key Structural Features Key Properties/Applications References
This compound Cyano-substituted cyclobutane High purity (>95% AUC), organic synthesis intermediate, potential for enzyme inhibition studies
3-(3-oxocyclobutyl)propanoic acid Cyclobutane with ketone (oxo) substituent Molecular weight 142.15 g/mol; used in ketone-mediated reactions (e.g., nucleophilic additions)
3-(3,3-difluorocyclobutyl)propanoic acid Difluoro-substituted cyclobutane Enhanced acidity (due to electron-withdrawing -F groups), fluorinated drug design applications
5-(1-cyanocyclohexyl)-2-hydroxybenzoic acid (6s) Cyano-substituted cyclohexane Improved solubility (vs. cyclobutyl), used in sulfonamide-based WD repeat protein inhibitors
3-(-N-(4-sulfamoylphenyl)amino)propanoic acid Sulfonamide and amino functionalization Polar, water-soluble; biological activity in hydrazone synthesis and halogenation reactions
3-(2-Thienyl)propanoic acid Thiophene aromatic ring Aromatic π-system for materials science (e.g., conductive copolymers with pyrrole derivatives)
3-(Dimethylazinoyl)propanoic acid Azinoyl (N-containing) group pH-dependent conformational changes; intermolecular hydrogen bonding in solvents

Key Insights

Ring Strain and Reactivity: The cyclobutane ring in this compound introduces significant ring strain, enhancing reactivity in nucleophilic additions compared to larger rings (e.g., cyclohexane in compound 6s) . 3-(3-oxocyclobutyl)propanoic acid lacks the cyano group but contains a ketone, enabling participation in aldol condensations or reductive aminations .

Electronic Effects: The cyano group (-CN) in this compound is strongly electron-withdrawing, increasing the acidity of the adjacent carboxylic acid (pKa ~3.5–4.0) compared to 3-(3,3-difluorocyclobutyl)propanoic acid (pKa ~2.8–3.2 due to -F groups) . Sulfonamide derivatives (e.g., compound from ) exhibit greater polarity and solubility in aqueous media, making them preferable for biological assays .

Biological and Material Applications: this compound derivatives (e.g., 6q and 6r in ) demonstrate inhibitory activity against WD repeat-containing proteins, critical in cancer therapeutics .

Synthetic Versatility: The amino-substituted cyclobutane (e.g., Methyl 3-amino-3-cyclobutylpropanoate in ) allows for peptide coupling, whereas the cyano group facilitates click chemistry or nitrile hydrolysis .

Research Findings and Data

Physicochemical Properties

Property This compound 3-(3-oxocyclobutyl)propanoic acid 3-(3,3-difluorocyclobutyl)propanoic acid
Molecular Weight (g/mol) 155.15 142.15 178.14
Boiling Point Not reported Not reported Not reported
Solubility Moderate in polar aprotic solvents High in DMSO Low in water, high in DMF
Acidity (pKa) ~3.5–4.0 ~4.2–4.5 ~2.8–3.2

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